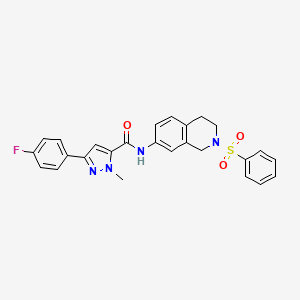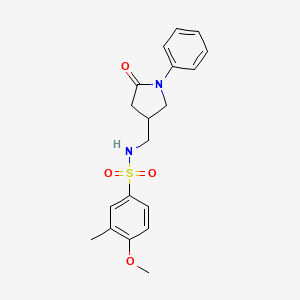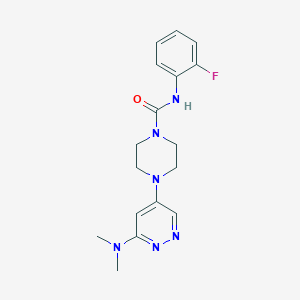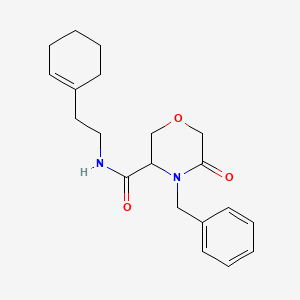
N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this structure is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main methods . The first involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis
The molecular structure of “N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolidine derivatives often involve reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis
The empirical formula of “N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” is C14H18N2O3, and its molecular weight is 262.30 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The pyrrolidine ring in this compound serves as a versatile scaffold for drug discovery. Researchers explore its potential as a building block for novel pharmaceuticals. Some notable applications include:
- Receptor Modulation : Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. These interactions could lead to therapeutic interventions .
- Enzyme Inhibition : The compound inhibits enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1. These properties may have implications for treating various diseases .
- Antioxidant and Antibacterial Effects : Some derivatives exhibit antioxidative and antibacterial properties, which could be harnessed for drug development .
Biological Activity and Herbicidal Potential
- Pyrrolone Analogues : Monocarbonyl analogs of cyclic imides, including N-phenylpyrrolidin-2-ones, have shown potential as protoporphyrinogen oxidase (PPO) inhibitors. These compounds exhibit herbicidal activity and could be valuable in agriculture .
Structural Studies and Spectroscopy
- Researchers have confirmed the structures of related products using IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis. These techniques provide insights into the compound’s conformation and bonding patterns .
Computational Chemistry
- The optimization of the most stable molecular structure of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol has been studied using DFT/B3LYP and DFT/B3PW91 methods. Computational approaches help predict properties and behavior .
Materials Science and Organic Synthesis
- The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions with (hetero)aromatic C-nucleophiles. This method expands the applicability of the reaction and opens new possibilities for preparing substituted 2-(pyrrolidin-1-yl)pyrimidines .
Direcciones Futuras
The future directions for “N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” and similar compounds could involve further exploration of the pharmacophore space, modifications to the stereochemistry, and investigations into the effects of different substituents on the biological profile of the compounds . Additionally, new synthetic strategies could be developed to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine, significantly expanding the applicability of this reaction and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
Mecanismo De Acción
Target of Action
The primary targets of the compound N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and changes caused by this compound would depend on its primary targets, which, as mentioned, are currently unknown.
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to summarize the biochemical pathways that it may affect. It is worth noting that pyrrolidine derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a pyrrolidine ring in the compound could potentially influence its pharmacokinetic profile . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Given the biological activity of other pyrrolidine derivatives, it is possible that this compound could have significant effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(14-5-6-14)17-10-9-13-3-7-15(8-4-13)18-11-1-2-12-18/h3-4,7-8,14H,1-2,5-6,9-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETLTDNXMWIKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)

![Tert-butyl 3-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2437356.png)


![(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2437363.png)

![2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2437365.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2437368.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2437371.png)
